molecular formula C22H26N2O2 B5526810 (3R*,4S*)-3,4-二甲基-1-[(9-甲基-9H-咔唑-3-基)乙酰基]哌啶-4-醇

(3R*,4S*)-3,4-二甲基-1-[(9-甲基-9H-咔唑-3-基)乙酰基]哌啶-4-醇

货号 B5526810
分子量: 350.5 g/mol
InChI 键: AVOPOEADNHPDLY-QRQCRPRQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidinyl compounds involves multi-step chemical processes, including the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by reactions with various N-mono-substituted hydrazines. This methodology can be adapted for the synthesis of complex compounds, including "(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol", showcasing the versatility of piperidine derivatives in organic synthesis (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of related compounds, revealing that piperidine rings often adopt chair conformations and exhibit specific bonding interactions. For example, X-ray diffraction studies of similar piperidin-4-yl compounds have shown monoclinic crystal systems and specific spatial arrangements that could be reflective of the structural characteristics of "(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol" (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives are known for their reactivity and can undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, leading to a wide range of functionalized compounds. The synthesis and functionalization strategies applied to piperidine derivatives underscore their chemical versatility and the possibility to derive a multitude of compounds with distinct chemical properties (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystalline structure, can be influenced by the nature of their substituents and the overall molecular geometry. Studies involving related compounds can provide insights into how variations in structure impact their physical state, solubility, and stability (Khan et al., 2013).

科学研究应用

合成和抗菌活性

Aridoss 等人 (2010) 的研究探讨了哌啶-4-酮衍生物的合成,重点关注其抗菌活性。这些化合物包括 (3R*,4S*)-3,4-二甲基-1-[(9-甲基-9H-咔唑-3-基)乙酰基]哌啶-4-醇结构的变体,针对多种耐药生物进行了测试,显示出显着的抗菌潜力,特别是对耐万古霉素肠球菌-VanA 表型菌株。这项研究表明该化合物在开发新型抗菌剂中的作用 (Aridoss、Amirthaganesan 和 Jeong,2010)

纤维蛋白原受体拮抗作用

Hayashi 等人 (1998) 描述了以三取代的 β-氨基酸残基为特征的化合物的开发,显示出有效的抑制人血小板聚集活性。这项研究表明该化合物结构在设计新的抗血栓治疗中的潜在应用,特别适用于急性期治疗 (Hayashi 等人,1998)

杂环氨基酸的开发

Matulevičiūtė 等人 (2021) 合成了新型杂环氨基酸,展示了哌啶衍生物在合成手性药物应用的构件和非手性构件中的多功能性。这项工作强调了此类化合物在药物化学中对新型治疗剂开发的重要性 (Matulevičiūtė 等人,2021)

抗高血压活性

Evans 等人 (1983) 研究了哌啶-4-醇衍生物的抗高血压特性,确定了与标准治疗相比具有更佳降血压活性的化合物。这项研究为新型抗高血压药物的开发奠定了基础 (Evans 等人,1983)

镇痛活性

Waters (1978) 探讨了 1-甲基-4-哌啶醇酯的镇痛活性,确定了具有显着止痛作用且没有类阿片药物成瘾潜力的化合物。这项研究突出了该化合物在疼痛管理中的潜力 (Waters,1978)

抗 HIV-1 活性

Imamura 等人 (2006) 发现了一种哌啶-4-羧酰胺 CCR5 拮抗剂,具有有效的抗 HIV-1 活性,标志着朝着新的 HIV-1 感染治疗迈出了重要一步。该化合物展示了作为临床候选药物进一步开发的有希望的概况 (Imamura 等人,2006)

属性

IUPAC Name

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(9-methylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15-14-24(11-10-22(15,2)26)21(25)13-16-8-9-20-18(12-16)17-6-4-5-7-19(17)23(20)3/h4-9,12,15,26H,10-11,13-14H2,1-3H3/t15-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOPOEADNHPDLY-QRQCRPRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。